5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Catalog No.
S11304863
CAS No.
M.F
C11H9F4N3
M. Wt
259.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazo...

Product Name

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

IUPAC Name

5-fluoro-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline

Molecular Formula

C11H9F4N3

Molecular Weight

259.20 g/mol

InChI

InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(12)4-8(9)16/h2-5H,16H2,1H3

InChI Key

ZVOLZRWLZPMFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)F)N

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound characterized by a complex structure that includes a fluorine atom, a trifluoromethyl group, and a pyrazole ring attached to an aniline moiety. Its molecular formula is C11H10F4N4, and it features unique functional groups that enhance its chemical reactivity and potential biological activity. The presence of the trifluoromethyl group is particularly notable, as it can significantly influence the compound's lipophilicity and stability, making it a candidate for various chemical and biological applications.

  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
  • Oxidation Reactions: The compound may oxidize to form quinones or other oxidized derivatives, which could have distinct properties and applications.

These reactions are essential for synthesizing derivatives or modifying the compound for specific research or industrial purposes.

Research indicates that 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline exhibits significant biological activity. Compounds with similar structures are often studied for their potential antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group enhances binding affinity to various biological targets, potentially leading to improved efficacy in therapeutic applications. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in key metabolic pathways.

The synthesis of 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: The synthesis may begin with 5-fluoro-2-nitroaniline and 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
  • Nucleophilic Aromatic Substitution: The reaction proceeds via nucleophilic aromatic substitution where the aniline moiety reacts with the pyrazole derivative.
  • Reduction: Following substitution, reduction of any nitro groups may be performed to yield the final amine product.

These steps require careful control of reaction conditions to ensure high yields and purity.

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several applications across various fields:

  • Pharmaceutical Research: It is investigated as a potential drug candidate due to its biological activity.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound may be utilized in developing advanced materials with specific properties, such as fluorescence or conductivity.

Studies on the interactions of 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline with biological targets are ongoing. Initial findings suggest that it may modulate enzyme activity or receptor binding, which is crucial for understanding its pharmacodynamics and therapeutic potential. These interactions are essential for elucidating its mechanism of action and optimizing its use in drug development.

Several compounds share structural similarities with 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. Here are some notable examples:

Compound NameStructureUnique Features
5-Fluoro-1-Methyl-Pyrazol-4-Yl-AnilineC10H9FN3Lacks trifluoromethyl group; different pyrazole position
5-Chloro-2-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]AnilineC11H9ClF3N3Contains chlorine instead of fluorine; alters reactivity
3-Fluoro-4-(Trifluoromethyl)AnilineC10H8F4NSimpler structure; focuses on fluorination effects
2-[3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]AnilineC10H8F3N3Similar pyrazole structure but lacks an aniline component

Uniqueness

The uniqueness of 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline lies in its specific combination of functional groups, which confer distinct chemical and biological properties that set it apart from similar compounds. Its ability to interact with biological targets effectively while maintaining stability makes it a valuable candidate for further research and application in pharmaceuticals and materials science.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

259.07325995 g/mol

Monoisotopic Mass

259.07325995 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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